(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(2-fluorophenyl)methanone
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Overview
Description
The compound (4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE is a complex organic molecule that features a combination of difluoromethyl, pyrazolyl, sulfonyl, piperazino, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the core pyrazole structure. The difluoromethyl group is introduced through difluoromethylation reactions, which can be achieved using various reagents such as difluorocarbene precursors . The sulfonyl group is added via sulfonylation reactions, often using sulfonyl chlorides . The piperazino group is incorporated through nucleophilic substitution reactions, and the final fluorophenyl group is introduced using electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and piperazino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, (4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of (4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- (4-{[1-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE
- (4-{[1-(METHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE
- (4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-CHLOROPHENYL)METHANONE
Uniqueness
The uniqueness of (4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(2-FLUOROPHENYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and sulfonyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15F3N4O3S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
[4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C15H15F3N4O3S/c16-13-4-2-1-3-12(13)14(23)20-5-7-21(8-6-20)26(24,25)11-9-19-22(10-11)15(17)18/h1-4,9-10,15H,5-8H2 |
InChI Key |
FBKXTTNVPCMOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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